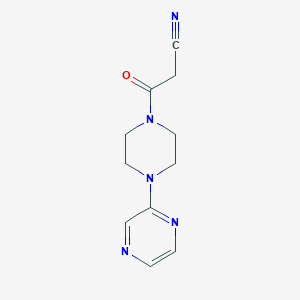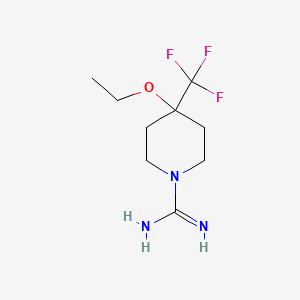
4-Etoxi-4-(trifluorometil)piperidina-1-carboximidamida
Descripción general
Descripción
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C9H16F3N3O and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industria Agroquímica
4-Etoxi-4-(trifluorometil)piperidina-1-carboximidamida: los derivados se utilizan ampliamente en la industria agroquímica. El grupo trifluorometilpiridina (TFMP), un pariente cercano del compuesto, es un motivo estructural clave en los ingredientes agroquímicos activos. Contribuye a la protección de los cultivos contra las plagas, con más de 20 nuevos agroquímicos que contienen TFMP que han adquirido nombres comunes ISO .
Desarrollo Farmacéutico
En el sector farmacéutico, las propiedades fisicoquímicas únicas que imparte el átomo de flúor y el grupo piridina de los derivados de TFMP, que comparten similitudes estructurales con This compound, los hacen valiosos. Se utilizan en varios productos farmacéuticos aprobados, y muchos candidatos están actualmente en ensayos clínicos .
Medicina Veterinaria
Los derivados del compuesto también encuentran aplicaciones en la medicina veterinaria. Dos productos veterinarios que contienen el grupo TFMP han recibido la aprobación de comercialización, lo que indica el potencial de This compound en este campo .
Investigación Biológica
Las actividades biológicas de los derivados de TFMP, debido a sus características estructurales únicas, son significativas en la investigación biológica. Se utilizan para estudiar la interacción de las moléculas con los sistemas biológicos, proporcionando información sobre el diseño de medicamentos y agroquímicos más efectivos .
Investigación sobre Seguridad y Manejo
La investigación sobre la seguridad y el manejo de productos químicos como This compound es crucial. Comprender los posibles peligros del compuesto, como la irritación de la piel y los ojos o los problemas respiratorios, es esencial para desarrollar prácticas de manejo seguras .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation. BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, which regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that plays a key role in cell cycle regulation .
Mode of Action
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This compound has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell growth and division .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide affects several biochemical pathways. The MAPK/ERK pathway, regulated by BRAF, is disrupted, which can lead to the inhibition of cell division and differentiation. The inhibition of EGFR can disrupt various signaling pathways involved in cell proliferation. The inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is the inhibition of cell proliferation. By inhibiting key proteins involved in cell signaling pathways, this compound disrupts the regulation of cell growth and division. This can lead to cell cycle arrest and the inhibition of cell proliferation .
Análisis Bioquímico
Biochemical Properties
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways . These interactions are primarily inhibitory, leading to the suppression of specific biochemical pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cells by inhibiting key enzymes involved in cell growth and division . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to EGFR, BRAF, and CDK2 results in the inhibition of these enzymes, thereby blocking the downstream signaling pathways that promote cell proliferation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and other cellular functions, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide vary with different dosages. At lower doses, it exhibits significant antiproliferative effects without causing severe toxicity . At higher doses, toxic effects such as organ damage and systemic toxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound is essential for its therapeutic efficacy and safety.
Subcellular Localization
4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its functional specificity. The subcellular localization of this compound is critical for its biochemical and therapeutic effects.
Propiedades
IUPAC Name |
4-ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMVCDZWOTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



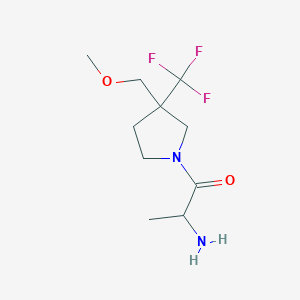

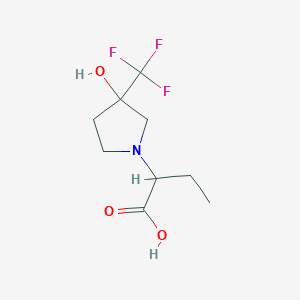



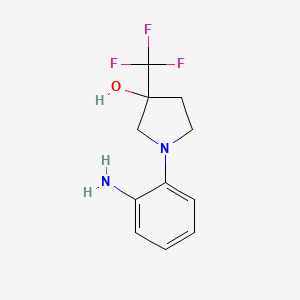
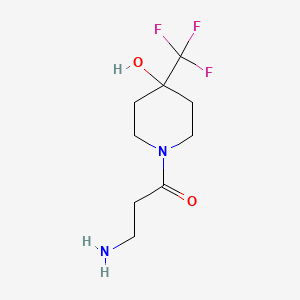
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)
![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)


